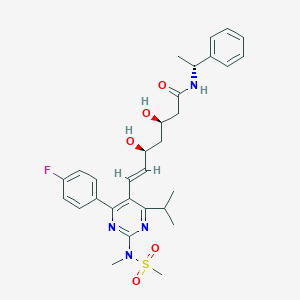
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a pyrrolidine ring substituted with a fluorobenzylamino group, making it an interesting subject for research due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidin-3-ol and 2-fluorobenzylamine.
Reaction Conditions: The reaction between ®-pyrrolidin-3-ol and 2-fluorobenzylamine is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis in bulk quantities.
Automated Processes: Implementing automated processes for reaction monitoring and control to ensure consistency and efficiency.
Quality Control: Employing rigorous quality control measures to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the fluorobenzylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Pharmacology: Studied for its interactions with biological targets and potential pharmacological effects.
Chemical Biology: Used as a probe to study biological processes and molecular interactions.
Industrial Applications: Potential use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R)-4-((2-Chlorobenzyl)amino)pyrrolidin-3-ol: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
(3R,4R)-4-((2-Bromobenzyl)amino)pyrrolidin-3-ol: Similar structure with a bromobenzyl group instead of a fluorobenzyl group.
(3R,4R)-4-((2-Methylbenzyl)amino)pyrrolidin-3-ol: Similar structure with a methylbenzyl group instead of a fluorobenzyl group.
Uniqueness
(3R,4R)-4-((2-Fluorobenzyl)amino)pyrrolidin-3-ol is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can affect the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C11H15FN2O |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
(3R,4R)-4-[(2-fluorophenyl)methylamino]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H15FN2O/c12-9-4-2-1-3-8(9)5-14-10-6-13-7-11(10)15/h1-4,10-11,13-15H,5-7H2/t10-,11-/m1/s1 |
InChI-Schlüssel |
VSHFYSPQRGYIQX-GHMZBOCLSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CN1)O)NCC2=CC=CC=C2F |
Kanonische SMILES |
C1C(C(CN1)O)NCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate](/img/structure/B13363492.png)

![12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B13363499.png)
![8-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13363504.png)


![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363518.png)


![N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide](/img/structure/B13363538.png)

![N-[2-(1H-pyrrol-1-yl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13363549.png)
